

# Application Notes and Protocols for Saccharomyces cerevisiae Transformation with Lithium Acetate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the transformation of Saccharomyces cerevisiae using the lithium acetate (LiAc) method. This widely used technique is fundamental for genetic engineering, protein expression studies, and drug discovery applications involving yeast.

### Introduction

The lithium acetate-based transformation of S. cerevisiae is a cornerstone of yeast molecular biology, enabling the introduction of foreign DNA into the cell. The method relies on the chemical treatment of yeast cells to induce a state of "competence," rendering them permeable to DNA. The key reagents—lithium acetate, polyethylene glycol (PEG), and single-stranded carrier DNA (ssDNA)—work in concert to facilitate DNA uptake. Lithium acetate is believed to neutralize negative charges on the cell surface and create pores in the cell wall.[1] PEG acts as a crowding agent, precipitating the DNA onto the cell surface, while ssDNA is thought to protect the transforming DNA from degradation and may aid in its passage into the cell.[2] A subsequent heat shock step is crucial for the successful uptake of the plasmid DNA.[3] The proposed mechanism for DNA entry is through endocytosis, a process by which the cell internalizes substances by engulfing them.[4][5][6]

### **Experimental Protocols**



This section details a high-efficiency protocol for the transformation of S. cerevisiae.

### **Reagents and Media Preparation**

YPD Medium (per 1 Liter)

- 10 g Yeast Extract
- · 20 g Peptone
- 20 g Dextrose (Glucose)
- Add distilled water to 1 L and autoclave.
- 1 M Lithium Acetate (LiAc)
- Dissolve 10.2 g of lithium acetate dihydrate in 100 mL of distilled water and autoclave.

50% (w/v) Polyethylene Glycol (PEG 3350)

• Dissolve 50 g of PEG 3350 in distilled water to a final volume of 100 mL and autoclave.

Single-Stranded Carrier DNA (ssDNA) (10 mg/mL)

- Dissolve high-quality salmon or herring sperm DNA in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to a final concentration of 10 mg/mL.
- To shear the DNA, sonicate until the average fragment size is between 200 and 1500 bp.
- Before each use, denature the ssDNA by boiling for 5 minutes followed by immediate cooling on ice.

#### Selective Media

 Prepare synthetic complete (SC) medium lacking the appropriate nutrient for selection (e.g., SC-Ura for plasmids with a URA3 marker).

## **Step-by-Step Transformation Protocol**



- Cell Growth: Inoculate a single colony of S. cerevisiae into 5-10 mL of YPD medium and grow overnight at 30°C with shaking (200-250 rpm). The following morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of approximately 0.2. Grow the culture at 30°C with shaking until the OD600 reaches 0.6-0.8 (logarithmic growth phase).
- Cell Harvest: Transfer the culture to a sterile centrifuge tube and pellet the cells by centrifugation at 3,000 x g for 5 minutes.
- Washing: Discard the supernatant and wash the cell pellet with 25 mL of sterile distilled water. Centrifuge again at 3,000 x g for 5 minutes.
- Competent Cell Preparation: Discard the supernatant and resuspend the cell pellet in 1 mL of 100 mM LiAc. Transfer the cell suspension to a 1.5 mL microcentrifuge tube. Centrifuge at 13,000 x g for 30 seconds and carefully remove the supernatant.
- Resuspension: Resuspend the cell pellet in 400 μL of 100 mM LiAc. The cells are now competent and ready for transformation. For optimal results, use fresh competent cells.
- Transformation Mix: In a sterile 1.5 mL microcentrifuge tube, add the following reagents in the order listed:
  - 240 μL of 50% (w/v) PEG
  - 36 μL of 1 M LiAc
  - 10 μL of 10 mg/mL denatured ssDNA
  - $\circ$  1-5 µg of plasmid DNA (in a volume of up to 74 µL)
  - 100 μL of competent yeast cells
- Incubation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing. Incubate at 42°C for 40-60 minutes (heat shock).
- Recovery: Pellet the cells by centrifuging at 13,000 x g for 30 seconds. Carefully remove the supernatant.



- Plating: Resuspend the cell pellet in 200-1000 μL of sterile water or YPD medium. Plate the cell suspension onto the appropriate selective agar plates.
- Incubation: Incubate the plates at 30°C for 2-4 days until transformant colonies appear.

### **Data Presentation**

The efficiency of S. cerevisiae transformation can be influenced by several factors. The following tables summarize quantitative data on the effects of sorbitol addition and heat shock duration on transformation efficiency.

Table 1: Effect of Sorbitol on Yeast Cell Viability and Transformation Efficiency[7][8]

| Treatment Condition        | Relative Viability (%) | Relative Transformation<br>Efficiency (%) |
|----------------------------|------------------------|---|
| Standard Mix (S)           | 100                    | 100                                       |
| S + 90 μL H <sub>2</sub> O | 50                     | 75  |
| S + 90 μL 0.5 M Sorbitol   | 120                    | 250                                       |
| S + 90 μL 1.0 M Sorbitol   | 130                    | 800                                       |
| S + 90 μL 1.5 M Sorbitol   | 140                    | 900                                       |
| S + 90 μL 2.0 M Sorbitol   | 150                    | 1000                                      |

Standard Mix (S) contains 40% PEG, 0.1 M LiAc, TE buffer, and ssDNA. The addition of sorbitol as an osmoprotectant significantly increases both cell viability and transformation efficiency.

Table 2: Influence of Heat Shock Duration on Transformation Efficiency[3]



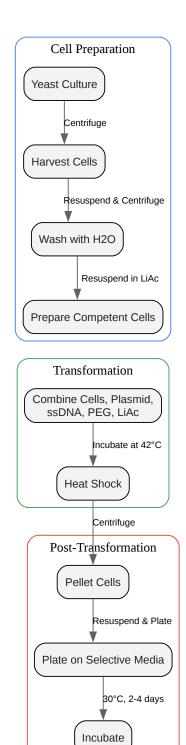
| Heat Shock Duration at 42°C (minutes) | Relative Transformation Efficiency (%) |
|---------------------------------------|--|
| 0                                     | 12.5                                   |
| 5                                     | 50                                     |
| 15                                    | 100                                    |
| 30                                    | 87.5                                   |
| 60                                    | 75                                     |

A heat shock of 15 minutes at 42°C was found to be optimal for achieving the highest transformation efficiency.

# Visualizations Experimental Workflow

The following diagram illustrates the step-by-step workflow of the S. cerevisiae lithium acetate transformation protocol.





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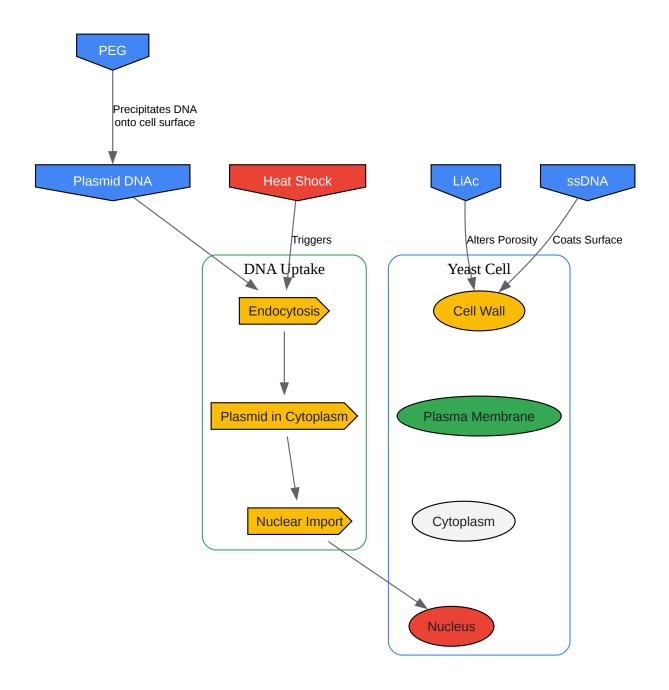
**Transformant Colonies** 

Caption: Workflow for S. cerevisiae transformation.



### **Proposed Mechanism of DNA Uptake**

This diagram provides a conceptual overview of the proposed mechanism of DNA uptake during lithium acetate transformation.





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Caption: Proposed mechanism of DNA uptake.

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